![molecular formula C8H8BrNO3 B179549 Ethyl 5-bromo-6-hydroxynicotinate CAS No. 169773-94-8](/img/structure/B179549.png)
Ethyl 5-bromo-6-hydroxynicotinate
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Overview
Description
Ethyl 5-bromo-6-hydroxynicotinate is an organic compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol It is a derivative of nicotinic acid, featuring a bromine atom at the 5-position and a hydroxyl group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-6-hydroxynicotinate can be synthesized through the esterification of 5-bromo-6-hydroxy nicotinic acid. A common method involves suspending 5-bromo-6-hydroxy nicotinic acid in ethanol with a catalytic amount of sulfuric acid. The mixture is stirred at 90°C for 18 hours, after which the product is isolated by concentration and extraction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically follows similar esterification processes, scaled up to meet industrial demands. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromo-6-hydroxynicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, altering the compound’s oxidation state.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can oxidize the hydroxyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation typically yields quinone derivatives.
Reduction Products: Reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Synthesis Overview
Step | Description |
---|---|
Starting Material | 5-bromo-6-hydroxy nicotinic acid |
Reagent | Ethanol, Sulfuric Acid |
Conditions | Stirring at 90 °C for 18 hours |
Yield | Approximately 91% |
Medicinal Chemistry
Ethyl 5-bromo-6-hydroxynicotinate is being explored for its therapeutic potential in treating various conditions:
- Neurological Disorders : Research indicates that this compound may interact with nicotinic receptors, potentially modulating their activity. This interaction suggests implications for drug design targeting neurological conditions such as Alzheimer's disease and Parkinson's disease .
- Antimicrobial and Anticancer Properties : Studies have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens and have demonstrated anticancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its bromine and hydroxyl functional groups allow for various substitution reactions, leading to the formation of new compounds with diverse biological activities. It can be used in:
- Formation of Substituted Nicotinates : Depending on the nucleophile employed, this compound can yield various substituted derivatives that may enhance biological activity or improve pharmacokinetic properties .
Biological Research
This compound is also studied for its biological interactions:
- Receptor Binding Studies : The compound's affinity for nicotinic receptors is under investigation, with preliminary findings indicating it may act as a modulator, influencing receptor activity and signaling pathways .
Case Study 1: Antitumor Activity
A study published in the European Journal of Medicinal Chemistry evaluated the antitumor effects of this compound derivatives. The results indicated significant inhibition of proliferation in nasopharyngeal cancer cells, along with enhanced apoptosis rates compared to control groups .
Case Study 2: Antimicrobial Efficacy
Another research effort highlighted the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of ethyl 5-bromo-6-hydroxynicotinate involves its interaction with molecular targets such as enzymes and receptors. The bromine and hydroxyl groups play crucial roles in binding to active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 5-bromo-6-methoxynicotinate: Similar structure but with a methoxy group instead of a hydroxyl group.
Ethyl 5-chloro-6-hydroxynicotinate: Chlorine atom replaces the bromine atom.
Ethyl 5-bromo-6-aminonicotinate: Amino group replaces the hydroxyl group.
Uniqueness: Ethyl 5-bromo-6-hydroxynicotinate is unique due to the specific combination of bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for targeted modifications and applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
Ethyl 5-bromo-6-hydroxynicotinate (CAS No. 169773-94-8) is a chemical compound derived from nicotinic acid, characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 6-position of the pyridine ring. This unique substitution pattern imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₈H₈BrNO
- Molecular Weight : 246.06 g/mol
- Physical State : Red-brown solid
- Melting Point : 39-42 °C
- Boiling Point : Approximately 86-92 °C at reduced pressure
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties :
- Anticancer Activity :
- Neurological Effects :
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Receptor Modulation : The compound's hydroxyl and bromine functional groups enhance its binding affinity to nicotinic acetylcholine receptors, which may lead to altered receptor activity and downstream signaling pathways.
- Oxidative Stress Response : this compound may influence cellular oxidative stress responses, contributing to its anticancer and antimicrobial properties .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other nicotinic acid derivatives, which can be compared based on their biological activities:
Compound Name | CAS Number | Key Features | Antimicrobial Activity |
---|---|---|---|
This compound | 169773-94-8 | Bromine at 5-position, Hydroxyl at 6-position | Moderate |
Mthis compound | 381247-99-0 | Methyl ester variant | High |
Methyl 5-bromo-4-hydroxynicotinate | 1529795-43-4 | Hydroxyl substitution at the 4-position | Low |
3-Bromo-5-pyridine carboxylic acid | 20826-04-4 | Different bromine position | Moderate |
Case Studies
-
Antimicrobial Study :
A study conducted on various bacterial strains revealed that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.125 mg/mL to 2.5 mg/mL depending on the strain tested . -
Anticancer Research :
In vitro studies on cancer cell lines indicated that treatment with this compound led to increased apoptosis rates compared to control groups. The compound was found to induce cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
ethyl 5-bromo-6-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8(12)5-3-6(9)7(11)10-4-5/h3-4H,2H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQHDRQVVANNHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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